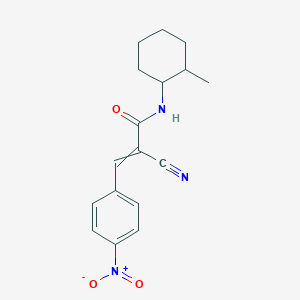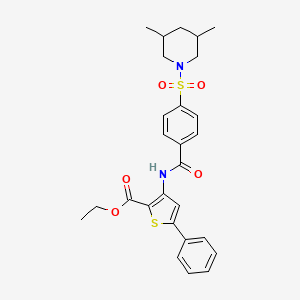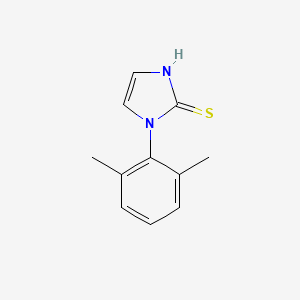
2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various imidazole derivatives, including those with a 2,6-dimethylphenyl group, has been explored through different methods. For instance, 1,3-dihydroimidazole-2-thiones were desulfurized to afford 1H-imidazoles, which could be further modified to produce 2-hydroxymethyl derivatives . Another approach utilized a novel nanostructured molten salt, [2,6-DMPyH]C(NO2)3, to catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives under solvent-free conditions, highlighting the method's efficiency and green chemistry aspects . Additionally, the synthesis of 1,3-dimethyl(5H,7H)imidazo[4,5-d]pyrimidine-2,4,6-trithione was achieved through a reaction involving carbon disulfide and a series of other reagents, showcasing an unusual reversible formation of a dimethylamine salt .
Molecular Structure Analysis
The molecular structures of the synthesized imidazole derivatives were characterized using various spectroscopic techniques. For example, the structure of 1-(2,6-dimethyl-4-bromophenyl)imidazole was confirmed by 1H NMR . X-ray crystallography was employed to establish the structures of adducts formed from reactions of 1,4,5-trisubstituted imidazole-2-thiones with electrophilic reagents .
Chemical Reactions Analysis
Imidazole-2-thiones exhibit ambivalent nucleophilicity, reacting with electrophiles either via the sulfur atom or the N(3)-atom. This dual reactivity was demonstrated in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate, yielding different types of adducts . The reactivity of these compounds can be further manipulated through various synthetic routes to produce a wide range of derivatives with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized imidazole derivatives are closely related to their molecular structures. The novel nanostructured molten salt used as a catalyst in one synthesis method was characterized by a suite of techniques, including IR, 1H NMR, 13C NMR, mass spectroscopy, XRD, SEM, TEM, TG, and DTG analyses, to understand its properties and reusability . The oxidation behavior of thiono derivatives of imidazoles was studied, providing insights into their chemical properties and potential for further functionalization .
Aplicaciones Científicas De Investigación
Overview of Imidazole Derivatives
Imidazole derivatives, including "2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-", play a significant role in medicinal chemistry due to their diverse pharmacological activities. The comprehensive review by Shareef et al. (2019) highlights the therapeutic versatility of imidazole[2,1-b]-thiazoles, which are promising moieties in the development of new derivatives exhibiting a wide range of pharmacological activities. This review covers aspects aimed at inspiring medicinal chemists towards the design and development of imidazole-based compounds for clinical applications (Shareef, Khan, Babu, & Kamal, 2019).
Imidazole Derivatives as Antitumor Agents
Another area of interest is the antitumor activity of imidazole derivatives. The review by Iradyan et al. (2009) discusses various imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole, for their potential as antitumor drugs. Some of these compounds have advanced to preclinical testing stages, indicating the potential of imidazole derivatives in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antimicrobial Activities of Imidazole
The antimicrobial properties of imidazole derivatives are also noteworthy. A literature review on the antimicrobial activities of imidazole suggests its use as a raw material in the pharmaceutical industry for the manufacturing of anti-fungal drugs and as intermediaries in the synthesis of some pesticides and insecticides. This indicates the broad spectrum of imidazole's application beyond just medicinal chemistry, extending its utility to microbial resistance and the development of new strains of organisms (2022).
Antioxidant Capacity and Imidazole Derivatives
The role of imidazole derivatives in antioxidant capacity is explored in the context of ABTS/PP Decolorization Assay. This assay, one of the most abundant antioxidant capacity assays, involves reactions with the ABTS radical cation. The review by Ilyasov et al. (2020) discusses the reaction pathways and how certain imidazole derivatives can interact with ABTS, highlighting the need for further studies to elucidate the specificity and relevance of these interactions for antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
1,3-Dimethyl-2-imidazolidinone is widely used in the synthesis of fine chemicals such as chemicals, medicine, pesticides, dyes, etc . It is also used in organic synthesis, high polymer synthesis, electrolyte of high-energy batteries, inkjet ink, water-based ink, catalyst, drug enhancer, special detergent additives . In the United States, Western Europe, and Japan, it is industrially used in many reactions in chemical drugs, agricultural chemicals, and fine chemical synthesis .
Propiedades
IUPAC Name |
3-(2,6-dimethylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-3-5-9(2)10(8)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDODQNCFRUBDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

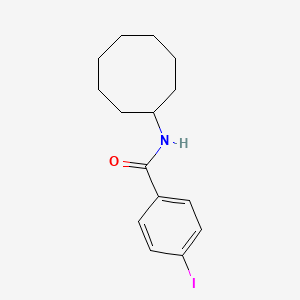
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2545656.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)
![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

![Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2545663.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2545667.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)
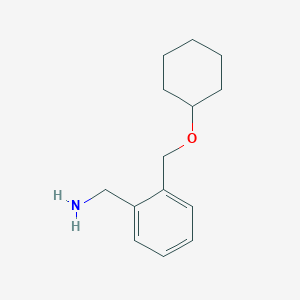
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2545670.png)
